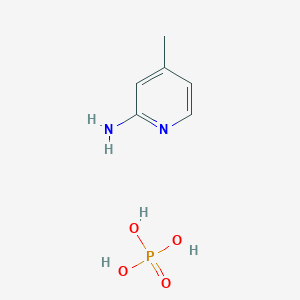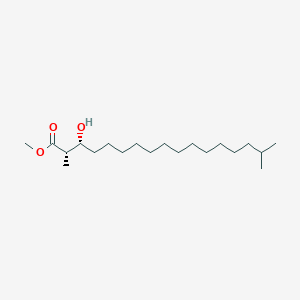
methyl (2S,3R)-3-hydroxy-2,16-dimethylheptadecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (2S,3R)-3-hydroxy-2,16-dimethylheptadecanoate is an organic compound with a complex structure, characterized by the presence of multiple chiral centers. This compound belongs to the class of fatty acid esters and is known for its unique stereochemistry, which plays a crucial role in its chemical behavior and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S,3R)-3-hydroxy-2,16-dimethylheptadecanoate typically involves the use of enantioselective synthesis techniques to ensure the correct stereochemistry. One common method involves the use of chiral catalysts to achieve the desired configuration. The process may include steps such as esterification, reduction, and hydroxylation under controlled conditions to maintain the integrity of the chiral centers .
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (2S,3R)-3-hydroxy-2,16-dimethylheptadecanoate can undergo various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group into a carbonyl group, forming ketones or aldehydes.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary alcohols.
Wissenschaftliche Forschungsanwendungen
Methyl (2S,3R)-3-hydroxy-2,16-dimethylheptadecanoate has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound’s stereochemistry makes it valuable in studying enzyme-substrate interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties
Wirkmechanismus
The mechanism of action of methyl (2S,3R)-3-hydroxy-2,16-dimethylheptadecanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into active sites of enzymes, influencing their activity and modulating biochemical pathways. This interaction can lead to various biological effects, depending on the target and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl (2S,3R)-3-amino-2-hydroxy-3-(4-methylphenyl)propanoate
- (2S,3R)-3-methylglutamate
Uniqueness
Methyl (2S,3R)-3-hydroxy-2,16-dimethylheptadecanoate is unique due to its specific stereochemistry and the presence of multiple chiral centers. This configuration imparts distinct chemical and biological properties, making it valuable in various applications. Compared to similar compounds, it offers unique advantages in terms of reactivity and specificity in biological systems .
Eigenschaften
CAS-Nummer |
660403-57-6 |
|---|---|
Molekularformel |
C20H40O3 |
Molekulargewicht |
328.5 g/mol |
IUPAC-Name |
methyl (2S,3R)-3-hydroxy-2,16-dimethylheptadecanoate |
InChI |
InChI=1S/C20H40O3/c1-17(2)15-13-11-9-7-5-6-8-10-12-14-16-19(21)18(3)20(22)23-4/h17-19,21H,5-16H2,1-4H3/t18-,19+/m0/s1 |
InChI-Schlüssel |
AYMUGUVRKYQGIH-RBUKOAKNSA-N |
Isomerische SMILES |
C[C@@H]([C@@H](CCCCCCCCCCCCC(C)C)O)C(=O)OC |
Kanonische SMILES |
CC(C)CCCCCCCCCCCCC(C(C)C(=O)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


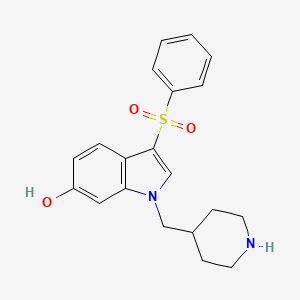
![N-tert-butyl-1-methyl-1H-benzo[d]imidazol-2-amine](/img/structure/B12529767.png)
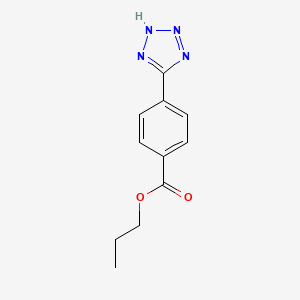
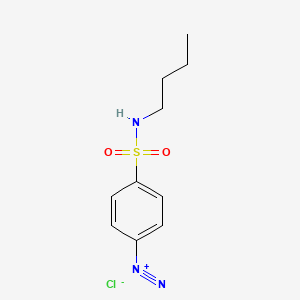
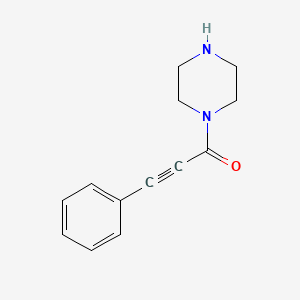

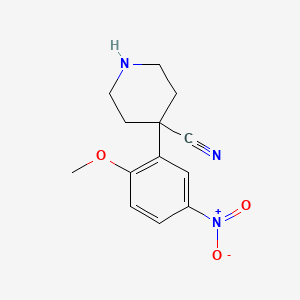

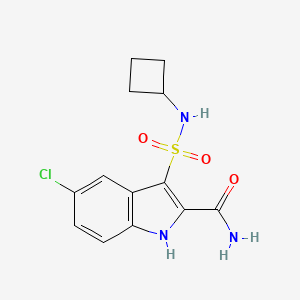
![Ethyl {4-[chloro(hydroxyimino)methyl]phenoxy}acetate](/img/structure/B12529833.png)
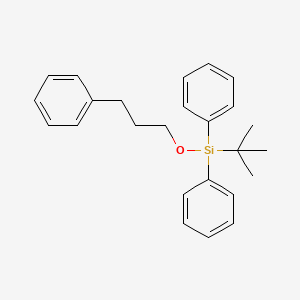
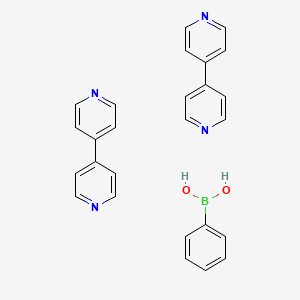
![9-[(4-Ethenylphenyl)methyl]-9H-fluorene](/img/structure/B12529850.png)
